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Compound of Interest

Compound Name: Ethyl Salicylate

Cat. No.: B7769798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl salicylate is an organic ester formed by the condensation of salicylic acid and ethanol. It

is commonly used in fragrances, flavorings, and as a topical analgesic. The structural

elucidation and confirmation of ethyl salicylate are crucial for quality control and drug

development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for the unambiguous determination of its molecular structure. This

application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C NMR

analysis of ethyl salicylate.

Chemical Structure
The chemical structure of ethyl salicylate, with the IUPAC name ethyl 2-hydroxybenzoate, is

shown below. The numbering of the atoms is provided for clear correlation with the NMR

spectral assignments.
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Caption: Numbered chemical structure of Ethyl Salicylate.
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¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of ethyl salicylate were acquired in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data for Ethyl Salicylate (400
MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.85 s - 1H OH

7.88 dd 8.0, 1.6 1H H-6

7.43 ddd 8.4, 7.6, 1.6 1H H-4

6.98 dd 8.4, 0.8 1H H-3

6.85 ddd 8.0, 7.6, 0.8 1H H-5

4.42 q 7.1 2H H-8

1.39 t 7.1 3H H-9

Table 2: ¹³C NMR Spectral Data for Ethyl Salicylate (100
MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

170.22 C-7 (C=O)

161.80 C-2

135.54 C-4

129.93 C-6

119.04 C-5

117.55 C-3

112.66 C-1

61.39 C-8

14.16 C-9

Experimental Protocol
Sample Preparation

Weigh 10-20 mg of ethyl salicylate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) to the NMR tube.

Cap the tube and gently invert it several times to ensure the sample is completely dissolved

and the solution is homogeneous.

NMR Data Acquisition
Instrument: A 400 MHz NMR spectrometer.

Solvent: CDCl₃.[1][2][3][4][5]

Temperature: 298 K.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 32, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A range that covers all expected proton signals (e.g., -1 to 12 ppm).

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 to 2048, due to the lower natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants for the ¹H NMR signals.

Assign the peaks in both spectra to the corresponding nuclei in the ethyl salicylate
molecule.

Spectral Interpretation and Assignment
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¹H NMR Spectrum
The ¹H NMR spectrum of ethyl salicylate displays distinct signals for the aromatic, hydroxyl,

and ethyl group protons.

Hydroxyl Proton: A singlet at 10.85 ppm is assigned to the phenolic hydroxyl proton. Its

downfield shift is due to intramolecular hydrogen bonding with the adjacent ester carbonyl

group.

Aromatic Protons: The four protons on the benzene ring appear in the range of 6.85-7.88

ppm. The ortho- and para-positions relative to the hydroxyl group and the meta-position

relative to the ester group result in complex splitting patterns.

The proton at the 6-position (H-6) is ortho to the ester group and appears as a doublet of

doublets at 7.88 ppm.

The proton at the 4-position (H-4) appears as a doublet of doublet of doublets at 7.43

ppm.

The proton at the 3-position (H-3) is a doublet of doublets at 6.98 ppm.

The proton at the 5-position (H-5) is a doublet of doublet of doublets at 6.85 ppm.

Ethyl Group Protons: The ethyl group exhibits a characteristic quartet and triplet pattern.

The methylene protons (H-8) adjacent to the ester oxygen appear as a quartet at 4.42

ppm due to coupling with the three methyl protons.

The methyl protons (H-9) appear as a triplet at 1.39 ppm due to coupling with the two

methylene protons.

¹³C NMR Spectrum
The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in

ethyl salicylate.

Carbonyl Carbon: The signal at 170.22 ppm is assigned to the ester carbonyl carbon (C-7).
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Aromatic Carbons: The six aromatic carbons appear between 112 and 162 ppm.

The carbon bearing the hydroxyl group (C-2) is the most deshielded aromatic carbon,

appearing at 161.80 ppm.

The carbon attached to the ester group (C-1) appears at 112.66 ppm.

The remaining aromatic carbons (C-3, C-4, C-5, C-6) are assigned based on their

electronic environment and comparison with predicted spectra, with chemical shifts at

117.55, 135.54, 119.04, and 129.93 ppm, respectively.

Ethyl Group Carbons:

The methylene carbon (C-8) attached to the ester oxygen appears at 61.39 ppm.

The methyl carbon (C-9) is the most upfield signal at 14.16 ppm.

Workflow for NMR Spectral Acquisition and Analysis
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NMR Data Acquisition
(1H and 13C Spectra)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis
(Integration, Multiplicity, J-coupling)
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Caption: General workflow for NMR spectral acquisition and analysis.
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Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral

assignment of ethyl salicylate. The detailed data and protocols are valuable for researchers

and scientists in academic and industrial settings for the purposes of structural verification,

quality control, and as a reference for the analysis of related compounds. The provided spectral

assignments are consistent with the known effects of substituents on aromatic systems and the

characteristic patterns of common functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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